Molecular Weight and Lipophilicity Differentiation: 2-Ethyl vs. 2-Methyl vs. 2-Propyl Imidazole-5-carbaldehydes
The 2-ethyl substituent confers distinct physicochemical properties relative to the 2-methyl and 2-propyl analogs. These parameters directly impact compound handling, chromatographic behavior, and the drug-likeness profile of derived molecules .
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW: 124.14 g/mol; XLogP: 0.78; Rotatable bonds: 2 |
| Comparator Or Baseline | 2-Methyl analog: MW 110.11 g/mol, XLogP ~0.3, Rotatable bonds 1; 2-Propyl analog: MW 138.17 g/mol, XLogP ~1.0, Rotatable bonds 3 |
| Quantified Difference | MW difference: +14 Da (vs. methyl), -14 Da (vs. propyl); XLogP difference: ~+0.5 vs. methyl, ~-0.2 vs. propyl |
| Conditions | Calculated physicochemical properties; vendor specification data from multiple suppliers |
Why This Matters
The ethyl-substituted analog occupies a lipophilicity sweet spot that may optimize membrane permeability relative to the less lipophilic methyl analog while avoiding the excessive hydrophobicity and conformational flexibility of the propyl analog.
